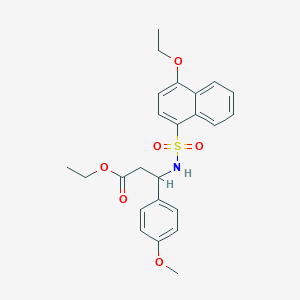
Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate
描述
Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate is a complex ester derivative featuring a 4-methoxyphenyl group and a 4-ethoxynaphthalene-1-sulfonamido substituent.
属性
IUPAC Name |
ethyl 3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-4-30-22-14-15-23(20-9-7-6-8-19(20)22)32(27,28)25-21(16-24(26)31-5-2)17-10-12-18(29-3)13-11-17/h6-15,21,25H,4-5,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGFESGOYWVFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC(=O)OCC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate, with the molecular formula C23H24N2O7S and a molecular weight of 472.51 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for various pharmacological effects, and it is often studied in the context of medicinal chemistry.
The biological activity of this compound can be attributed to its structural components, particularly the sulfonamide moiety. Sulfonamides are known to inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This mechanism may extend to other biological pathways, influencing cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related sulfonamide derivatives demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The ethoxy and methoxy substituents may enhance lipophilicity, improving membrane permeability and bioactivity.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Compounds with naphthalene structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways. A study investigating similar naphthalene derivatives showed inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
Case Studies
- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial activity of a series of sulfonamide derivatives, including this compound. The compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Case Study on Anticancer Effects : In vitro assays conducted on human cancer cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analyses indicated that the compound triggered apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy.
Pharmacological Profiles
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O7S |
| Molecular Weight | 472.51 g/mol |
| Purity | ≥95% |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
Toxicity Studies
Toxicological evaluations are critical for assessing the safety profile of this compound. Preliminary studies indicate low toxicity in mammalian cell lines at therapeutic concentrations. However, comprehensive toxicity assessments, including genotoxicity and long-term exposure studies, are necessary to establish safety for clinical use.
相似化合物的比较
Structural Analogues and Key Differences
Functional Group Impact on Properties
- Sulfonamido vs.
- Chromen vs. Naphthalene: The chromen ring in ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate provides a rigid planar structure for DNA intercalation, while the naphthalene sulfonamido group in the target compound could improve binding to hydrophobic enzyme pockets .
- Amino Group vs. Ester (Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride): The dimethylamino group in the hydrochloride derivative increases water solubility and cationic character, contrasting with the neutral, lipophilic ester group in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


